

# BMT-136088 for imaging LPA1 expression in lung tissue.

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to <sup>11</sup>C-BMT-136088 for Imaging LPA1 Expression in Lung Tissue

## Introduction

The lysophosphatidic acid receptor type 1 (LPA1) is a G protein-coupled receptor that plays a critical role in the pathogenesis of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).[1][2][3][4] In response to lung injury, signaling by lysophosphatidic acid (LPA) through LPA1 can lead to aberrant wound healing, characterized by increased fibroblast recruitment, vascular leakage, and promotion of epithelial cell apoptosis, ultimately resulting in the progressive scarring of lung tissue.[1][2][4][5][6] Given its central role in fibrosis, the LPA1 receptor is a key target for novel therapeutic interventions.

The development of specific imaging agents to quantify LPA1 expression in vivo is crucial for understanding disease progression and for the clinical development of LPA1-targeting drugs.[1] [7] <sup>11</sup>C-**BMT-136088** is a high-affinity and selective LPA1 antagonist developed as a positron emission tomography (PET) radioligand for the in vivo quantification of LPA1 receptors in the lung.[1][8] This technical guide provides a comprehensive overview of <sup>11</sup>C-**BMT-136088**, summarizing its quantitative data, experimental protocols for its use in non-human primates, and the signaling pathways it helps to investigate.

## **Quantitative Data Summary**

The following tables summarize the key pharmacokinetic and binding parameters of <sup>11</sup>C-BMT-136088 as determined in studies with rhesus monkeys.[1][2][8]



Table 1: In Vivo Binding and Distribution Parameters

| Parameter                                      | Value                                             | Description                                                                                                                            | Source    |
|------------------------------------------------|---------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Volume of Distribution<br>(VT)                 | 1.83 ± 0.16 mL/g<br>(MA1) 2.1 ± 0.55 mL/g<br>(EA) | The volume of plasma that would be required to contain the total amount of the radiotracer in the lung tissue at equilibrium.          | [2]       |
| Nondisplaceable<br>Volume (VND)                | 0.9 ± 0.08 mL/g                                   | The volume of distribution of the tracer in tissue that is not specifically bound to the target receptor.                              | [1][2][8] |
| Nondisplaceable<br>Binding Potential<br>(BPND) | 1.1 ± 0.14                                        | An index of the density of available receptors, representing the ratio of specifically bound to nondisplaceable tracer at equilibrium. | [1][2][8] |
| Specific Binding                               | ~52%                                              | The percentage of total radioactivity in the lung at equilibrium that is specifically bound to LPA1 receptors.                         | [1]       |
| Test-Retest Variability<br>(VT)                | -6% (MA1, n=1) -1% ±<br>14% (EA, n=2)             | The variability in the volume of distribution measurement when repeated under the same conditions.                                     | [2][8]    |

MA1: Multilinear Analysis 1; EA: Equilibrium Analysis



Table 2: In Vivo Pharmacodynamic and Affinity Parameters

| Parameter                             | Value           | Description                                                                                                                      | Source    |
|---------------------------------------|-----------------|----------------------------------------------------------------------------------------------------------------------------------|-----------|
| In Vivo Dissociation<br>Constant (KD) | 55 pM           | A measure of the radioligand's binding affinity for the LPA1 receptor in a living system.                                        | [1][2][8] |
| Plasma Free Fraction<br>(fP)          | 0.2%            | The fraction of the tracer in plasma that is not bound to proteins and is available to cross membranes and bind to receptors.    | [1][2][8] |
| IC50                                  | 28 ± 12 nM      | The plasma concentration of the unlabeled BMT- 136088 required to inhibit 50% of the specific binding of the radiotracer.        | [1][2][8] |
| ID50                                  | 73 ± 30 nmol/kg | The injected dose of<br>the unlabeled BMT-<br>136088 required to<br>reduce the specific<br>binding of the<br>radiotracer by 50%. | [2][8]    |

Table 3: Radiation Dosimetry Estimates (Human Phantoms)



| Parameter                     | Male<br>(μSv/MBq) | Female<br>(µSv/MBq) | Description                                                                                      | Source |
|-------------------------------|-------------------|---------------------|--------------------------------------------------------------------------------------------------|--------|
| Effective Dose                | 6.9 ± 0.6         | 8.7 ± 0.6           | The tissue-weighted sum of the equivalent doses in all specified tissues and organs of the body. | [1][2] |
| Highest Organ<br>Dose (Liver) | 43.1 ± 4.9        | 68.9 ± 9.4          | The highest absorbed dose received by any single organ during the procedure.                     | [1][2] |

## **Signaling and Experimental Visualizations**

The following diagrams illustrate the pathological signaling pathway of LPA1 in lung fibrosis and the experimental workflow for using <sup>11</sup>C-BMT-136088.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Evaluation of the Lysophosphatidic Acid Receptor Type 1 Radioligand 11C-BMT-136088 for Lung Imaging in Rhesus Monkeys PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The lysophosphatidic acid receptor LPA1 promotes epithelial cell apoptosis after lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Lysophosphatidic Acid Receptor LPA1 Promotes Epithelial Cell Apoptosis after Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP3062827A1 Radioligands for imaging the lpa-1 receptor Google Patents [patents.google.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [BMT-136088 for imaging LPA1 expression in lung tissue.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570391#bmt-136088-for-imaging-lpa1-expression-in-lung-tissue]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com